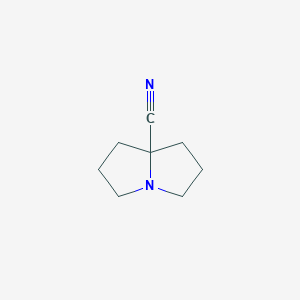

Hexahydro-1H-pyrrolizine-7a-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPUBMXGEQJERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452435 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68295-48-7 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile: Synthesis, Structure, and Spectroscopic Characterization

Introduction

The pyrrolizidine alkaloid scaffold is a privileged heterocyclic system found in over 6,000 plant species and represents a significant area of interest in medicinal chemistry and drug development.[1][2] These naturally occurring compounds and their synthetic analogs exhibit a wide spectrum of biological activities, ranging from pronounced toxicity to promising therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2] The unique bicyclic structure of the pyrrolizidine core, consisting of two fused five-membered rings sharing a nitrogen atom, provides a rigid framework that is amenable to diverse functionalization.

This technical guide focuses on a specific, synthetically derived member of this class: Hexahydro-1H-pyrrolizine-7a-carbonitrile . The introduction of a carbonitrile (nitrile) group at the 7a-bridgehead position creates a quaternary center, a structural motif of increasing importance in modern drug design for its ability to impart metabolic stability and unique conformational constraints. This document provides a comprehensive overview of the molecule's structure and IUPAC nomenclature, a proposed synthetic pathway based on established chemical precedent, and a detailed prediction of its spectroscopic characteristics. This guide is intended for researchers and scientists engaged in synthetic chemistry and drug discovery.

Chemical Structure and IUPAC Nomenclature

The structural identity of this compound is defined by the saturated pyrrolizidine (1-azabicyclo[3.3.0]octane) core with a nitrile group at the bridgehead carbon, C-7a.

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

-

Preferred IUPAC Name: this compound

-

Systematic IUPAC Name: 1-Azabicyclo[3.3.0]octane-5-carbonitrile

Structure:

(A 2D representation of the this compound structure)

Proposed Synthetic Strategy

One effective method for creating 7a-substituted pyrrolizidines starts from readily available precursors like proline and epichlorohydrin, utilizing a stereocontrolled anionic cyclization as the key step.[4][5] This guide proposes a pathway that first generates a 7a-ester substituted pyrrolizidine, which is then converted to a primary amide and subsequently dehydrated to the nitrile.

Proposed Synthetic Workflow

The proposed multi-step synthesis is outlined below. Each step is based on well-documented organic transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Alkylation and Esterification of L-Proline L-Proline is first esterified (e.g., to the methyl or ethyl ester) under standard conditions (e.g., SOCl₂ in alcohol). The resulting proline ester is then N-alkylated with an appropriate three-carbon electrophile, such as 3-chloro-1-propanol, which is subsequently converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate the cyclization.

Step 2: Stereocontrolled Anionic Cyclization The N-alkylated proline ester undergoes a base-mediated intramolecular cyclization. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) promotes the formation of an enolate which then displaces the terminal leaving group to form the bicyclic pyrrolizidine ring system. This reaction stereoselectively establishes the crucial C-7a quaternary center bearing the ester group.[4][5]

Step 3: Amidation of the Ester The resulting methyl or ethyl hexahydro-1H-pyrrolizine-7a-carboxylate is converted to the corresponding primary amide. This can be achieved by heating the ester with a concentrated aqueous or alcoholic solution of ammonia.

Step 4: Dehydration of the Primary Amide The final step is the dehydration of the primary amide to the target nitrile. This transformation is commonly accomplished using a variety of dehydrating agents. Potent and reliable reagents for this step include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.[6]

Caption: Key transformations from the pyrrolizidine ester intermediate to the final nitrile product.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound have been published. However, based on extensive data for related pyrrolizidine alkaloids and known spectral characteristics of the nitrile functional group, a predictive summary of its key spectroscopic features can be compiled.[7][8][9][10][11]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale and Notes |

| ¹H NMR | Methylene Protons (C1-C3, C5-C7) | δ 1.5 - 3.5 ppm | A series of complex, overlapping multiplets are expected for the seven methylene groups of the saturated bicyclic core. Protons on carbons adjacent to the nitrogen (C3, C5) will be shifted downfield (δ ~2.5-3.5 ppm). |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ 115 - 125 ppm | The sp-hybridized carbon of the nitrile group typically appears in this region.[9] |

| Quaternary Carbon (C-7a) | δ 65 - 75 ppm | The bridgehead carbon attached to the nitrogen and the nitrile group. Its exact shift is influenced by both substituents. | |

| Carbons adjacent to N (C3, C5) | δ 50 - 60 ppm | These carbons are deshielded by the adjacent nitrogen atom. | |

| Other Methylene Carbons | δ 25 - 40 ppm | The remaining methylene carbons of the pyrrolizidine rings. | |

| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ | Saturated alkyl nitriles exhibit a characteristic sharp, medium-to-strong absorption band in this region.[8][12] The lack of conjugation results in a higher wavenumber compared to aromatic nitriles.[12] |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Standard C-H stretching vibrations for the methylene groups. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 136 | The molecular ion peak corresponding to the molecular weight of C₈H₁₂N₂. |

| Key Fragments | m/z 109, 95, 82, 68 | Fragmentation of the pyrrolizidine core is complex. Expected fragments would arise from the loss of HCN (M-27), followed by characteristic cleavage of the bicyclic ring system, often involving the loss of ethylene or propyl fragments. |

Applications in Research and Drug Development

The pyrrolizidine scaffold is a recurring motif in natural products with potent biological activity. While many natural pyrrolizidine alkaloids are hepatotoxic, synthetic derivatives are being explored as templates for new therapeutic agents.[2] The introduction of a nitrile group, as in this compound, is a strategic modification in medicinal chemistry.

-

Metabolic Stability: The quaternary center at the 7a-position can block potential sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

-

Bioisosterism and Polarity: The nitrile group is often used as a bioisostere for a carbonyl group or a terminal alkyne. It can participate in hydrogen bonding as an acceptor and modulates the polarity and solubility of the molecule.[13]

-

Chemical Handle: The nitrile group can be chemically transformed into other important functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a versatile handle for further derivatization and the development of compound libraries for screening.[6][13]

Given these properties, this compound represents a valuable and intriguing building block for the synthesis of novel chemical probes and potential drug candidates targeting a range of biological systems.

Conclusion

This compound is a synthetically accessible derivative of the biologically significant pyrrolizidine alkaloid family. While detailed experimental data on this specific compound is limited, its structure and properties can be confidently predicted. The proposed synthetic route, leveraging a stereocontrolled anionic cyclization, offers a plausible and efficient pathway to its construction. The predicted spectroscopic data provides a benchmark for its characterization. As a molecule incorporating a metabolically robust quaternary center and a versatile nitrile functional group, it stands as a promising scaffold for future exploration in medicinal chemistry and chemical biology.

References

- Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.[2]

-

Ming, H., He, D., Si, S., Xu, C., Yuan, Y., Tian, X., Hu, Z., Li, S., Zhang, H., Huang, F., & Chen, Y.-L. (2024). Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cyclization. Synthesis.[3][4][5][14][15]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.[12]

-

Molyneux, R. J., Roitman, J. N., Benson, M., & Lundin, R. E. (1982). 13C NMR spectroscopy of Pyrrolizidine alkaloids. Phytochemistry, 21(2), 439–443.[7]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.[8]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[9]

-

Mody, N. V., Sawhney, R. S., & Pelletier, S. W. (1979). Carbon-13 Nuclear Magnetic Resonance Spectral Assignments for Pyrrolizidine Alkaloids. Journal of Natural Products, 42(4), 417-420.[10]

-

Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Journal of Natural Products, 45(3), 328-336.[11]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]6]

-

Wikipedia contributors. (n.d.). Nitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]13]

Sources

- 1. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. Sci-Hub. 13C NMR spectroscopy of Pyrrolizidine alkaloids / Phytochemistry, 1982 [sci-hub.st]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Nitrile - Wikipedia [en.wikipedia.org]

- 14. scilit.com [scilit.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

"Hexahydro-1H-pyrrolizine-7a-carbonitrile" molecular weight and formula

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the pyrrolizidine alkaloid (PA) class. We will delve into its fundamental physicochemical properties, explore potential synthetic pathways, and discuss its pharmacological context within the broader family of PAs. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, potential applications, and the critical toxicological considerations inherent to its chemical class. The guide synthesizes current knowledge, presents representative experimental protocols, and underscores the dual nature of pyrrolizidine alkaloids as both potential therapeutic agents and significant toxins.

Introduction: The Pyrrolizidine Alkaloid Framework

This compound is a synthetic derivative of the pyrrolizidine core structure. Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites synthesized by thousands of plant species as a defense mechanism against herbivores.[1][2][3] Historically, plants containing PAs have been used in traditional medicine; however, their use is now highly scrutinized due to significant toxicity concerns.[1][4]

The defining characteristic of PAs is the necine base, which consists of two fused five-membered rings sharing a nitrogen atom.[1] The biological activity and toxicity of PAs are largely dictated by the structure of this necine base and the nature of the ester side chains attached to it.[3] While many PAs are known for their potent hepatotoxicity, genotoxicity, and carcinogenicity, others have demonstrated a range of beneficial pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][5] This dichotomy makes the study of novel, synthetic PAs like this compound a compelling area of research, aimed at isolating therapeutic effects while mitigating toxicity.

Physicochemical Properties

The foundational step in evaluating any novel compound is the characterization of its physicochemical properties. These data are critical for determining its suitability for further development, including formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [6][7] |

| Molecular Weight | 136.19 g/mol | [6] |

| Monoisotopic Mass | 136.10005 Da | [7] |

| CAS Number | 68295-48-7 | [6] |

| Canonical SMILES | C1CC2(CCCN2C1)C#N | [6][7] |

| InChI Key | DZPUBMXGEQJERB-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 0.9 | [7] |

| Appearance | Powder (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (Predicted for similar structures) | [8] |

Synthesis and Characterization

While specific, peer-reviewed synthetic routes for this compound are not widely published, a general strategy can be devised based on established organic chemistry principles for constructing the pyrrolizidine core. A plausible approach involves the cyclization of proline derivatives.

Generalized Synthetic Workflow

The synthesis of substituted pyrrolizidine scaffolds often begins with readily available chiral precursors like L-proline. The workflow involves extending the side chain and then performing a second cyclization to form the bicyclic core. The introduction of the nitrile group at the 7a-position is a key challenge, potentially achievable through cyanation of a suitable intermediate, such as a tertiary alcohol or halide.

Caption: Generalized synthetic workflow for this compound.

Characterization Protocol

Validation of the final product's identity and purity is paramount. A standard characterization workflow would include the following steps.

Protocol: Structural Verification and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR spectra to confirm the proton environment and splitting patterns consistent with the hexahydropyrrolizine structure.

-

Acquire ¹³C NMR spectra to verify the number of unique carbon atoms, including the quaternary carbon at the 7a-position and the nitrile carbon.

-

Rationale: NMR provides the primary, unambiguous structural confirmation of the synthesized molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

-

Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (137.10733 Da).

-

Rationale: HRMS confirms the elemental composition and molecular weight with high accuracy.

-

-

Purity Assessment (HPLC):

-

Develop a High-Performance Liquid Chromatography (HPLC) method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).

-

Inject a sample of the final compound and analyze the chromatogram using a UV detector.

-

The purity is determined by the percentage of the main peak area relative to the total peak area. A purity of >98% is typically required for biological assays.

-

Rationale: HPLC is the gold standard for assessing the purity of small organic molecules.

-

Pharmacological Context and Potential Applications

This compound is described as an experimental compound with potential antihistamine or anticholinergic properties.[6] This suggests its development may be aimed at modulating the activity of histamine or acetylcholine receptors.

-

Anticholinergic Activity: This action involves blocking acetylcholine receptors, which can be useful in treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.

-

Antihistamine Activity: This involves inhibiting the release or action of histamine, a key mediator in allergic reactions. This could make the compound a candidate for treating allergies and related inflammatory conditions.[6]

The rationale for exploring a pyrrolizidine scaffold for these activities lies in the structural diversity and rigidity of the bicyclic system, which can be decorated with various functional groups to achieve specific receptor interactions. The goal of synthetic chemists in this field is to design molecules that retain the desired pharmacological activity of some natural PAs while eliminating the structural motifs responsible for toxicity.

Safety and Toxicological Profile

A critical and non-negotiable aspect of working with any pyrrolizidine alkaloid derivative is the assessment of its toxicological profile. The primary toxicity associated with PAs is hepatotoxicity (liver damage), which arises from the metabolic activation of the necine base by cytochrome P450 enzymes in the liver.[3] This process generates highly reactive pyrrolic esters that can form adducts with cellular DNA and proteins, leading to cell death and liver damage.[3]

The key structural feature associated with this toxicity is a 1,2-unsaturated double bond in the necine base, which is a prerequisite for metabolic activation to the toxic pyrrolic species. This compound, by definition ("hexahydro-"), possesses a saturated pyrrolizidine core. This saturation theoretically removes the substrate for metabolic activation, which could significantly reduce or eliminate the characteristic hepatotoxicity of this class.

However, this must be experimentally verified. Any research program involving this or similar compounds must include rigorous toxicological screening.

Protocol: In Vitro Cytotoxicity Screening (HepG2 Assay)

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.

-

Cell Plating: Seed the HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture media (e.g., from 0.1 µM to 100 µM). A known hepatotoxic PA (e.g., retrorsine) should be used as a positive control.

-

Incubation: Replace the media in the wells with the media containing the test compound or controls and incubate for 24-48 hours.

-

Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Rationale: This assay provides a first-pass assessment of potential liver cell toxicity, a key risk for this compound class. A high IC₅₀ value would be a favorable result, suggesting lower intrinsic cytotoxicity.

-

Conclusion and Future Perspectives

This compound represents a modern approach to the study of pyrrolizidine alkaloids, where synthetic chemistry is used to create novel structures that may retain pharmacological benefits while designing out inherent toxicities. Its core molecular formula is C₈H₁₂N₂ and its molecular weight is 136.19 g/mol .[6] The saturated core of this compound is a promising feature that may mitigate the severe hepatotoxicity associated with many natural PAs.

Future research should focus on:

-

Definitive Synthesis: Developing and publishing a robust and scalable synthetic route.

-

Pharmacological Validation: Confirming and characterizing its proposed anticholinergic and antihistamine activities through receptor binding assays and functional studies.

-

Comprehensive Toxicology: Moving beyond in vitro assays to in vivo studies to confirm the lack of hepatotoxicity and to establish a full safety profile.

By systematically addressing these areas, the scientific community can determine if this compound or similar derivatives can be safely developed into clinically useful therapeutic agents.

References

-

ResearchGate. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolizidine alkaloid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Retrieved from [Link]

Sources

- 1. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 8. 1H-Pyrrolizine-1-carboxylic acid, hexahydro-2-hydroxy-2-methyl-, methy l ester, (1S-(1alpha,2alpha,7aalpha))- CAS#: 80151-77-5 [amp.chemicalbook.com]

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Scaffold of Latent Potential in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Hexahydro-1H-pyrrolizine-7a-carbonitrile (CAS Number: 68295-48-7), a heterocyclic compound belonging to the broader class of pyrrolizidine alkaloids. While specific peer-reviewed literature on this particular molecule is sparse, this document synthesizes available data, draws logical inferences from structurally related compounds, and proposes scientifically grounded protocols to guide future research and development efforts. We will delve into its chemical identity, propose a viable synthetic pathway, and explore its potential pharmacological applications based on the well-documented bioactivities of the pyrrolizidine scaffold.

Introduction to the Pyrrolizidine Core and this compound

The pyrrolizidine alkaloid family is a large and structurally diverse group of natural products, primarily found in plants of the Asteraceae, Boraginaceae, and Fabaceae families.[1] These compounds are characterized by their core structure, a hexahydro-1H-pyrrolizine ring system, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead. Pyrrolizidine alkaloids are known for a wide spectrum of biological activities, ranging from hepatotoxicity to potent anti-inflammatory and anticancer properties.[2]

This compound is a synthetic derivative of this core structure. While not a naturally occurring alkaloid, its rigid, bicyclic framework makes it an attractive scaffold for the development of novel therapeutics. The carbonitrile group at the 7a-position introduces a key functional handle for further chemical modification and potential interaction with biological targets.

Physicochemical Properties and Structural Elucidation

Detailed experimental physicochemical data for this compound is not extensively reported in public literature. However, its basic properties can be summarized from available sources, and others can be predicted using computational models.

| Property | Value | Source |

| CAS Number | 68295-48-7 | N/A |

| Molecular Formula | C₈H₁₂N₂ | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Monoisotopic Mass | 136.10005 Da | [3][4] |

| SMILES | C1CC2(CCCN2C1)C#N | [4] |

| InChIKey | DZPUBMXGEQJERB-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.9 | [4] |

Spectroscopic Characterization (Anticipated)

While specific spectra are not publicly available, the following are the expected spectroscopic signatures for this compound based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the two fused rings. The diastereotopic nature of the methylene protons would likely result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aliphatic carbons of the pyrrolizidine core, a quaternary carbon at the 7a-position, and a downfield signal for the carbon of the nitrile group (typically in the range of 115-125 ppm).

-

IR Spectroscopy: A characteristic sharp absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₁₂N₂ with a high degree of accuracy. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and can aid in identification.[4]

Proposed Synthesis Pathway

Conceptual Synthetic Workflow

The proposed synthesis would likely involve the construction of a suitable pyrrolizidinone intermediate, followed by functionalization at the 7a-position.

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

This protocol is a conceptual guide and would require optimization.

Step 1: Synthesis of the Pyrrolizidinone Intermediate

-

N-Acylation: React a suitable L-proline ester (e.g., methyl N-Boc-prolinate) with a cyanoacetylating agent in the presence of a non-nucleophilic base (e.g., DIEA) in an aprotic solvent like dichloromethane (DCM).

-

Dieckmann Condensation: Treat the acylated product with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) to induce intramolecular cyclization to form a cyano-β-ketoester.

-

Hydrolysis and Decarboxylation: Subject the cyclized product to acidic or basic hydrolysis followed by decarboxylation to yield the core pyrrolizidinone structure.

Step 2: C(7a)-Functionalization

-

Activation of the 7a-position: The 7a-position can be activated for nucleophilic substitution. This might be achieved through various methods, such as α-halogenation using N-bromosuccinimide (NBS) or a similar reagent.

-

Cyanation: Introduce the nitrile group by reacting the activated intermediate with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 3: Reduction of the Pyrrolizidinone

-

Carbonyl Reduction: The ketone and any other reducible functionalities can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous etheral solvent to obtain the final this compound.

Self-Validation and Characterization: Each step of the synthesis must be rigorously monitored by Thin Layer Chromatography (TLC) and the structure of each intermediate and the final product confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Potential Biological Activity and Applications in Drug Development

While direct biological data for this compound is limited, one commercial supplier suggests it may have antihistamine or anticholinergic properties.[3] The broader class of pyrrolizidine alkaloids exhibits a wide range of biological activities, providing a strong rationale for investigating the therapeutic potential of this compound.

Anticipated Pharmacological Profile

-

Anticancer and Cytotoxic Potential: Many synthetic pyrrolizidine derivatives have shown promise as anticancer agents, often acting through DNA alkylation, leading to cell cycle arrest and apoptosis.[2]

-

Anti-inflammatory Activity: The pyrrolizidine scaffold is present in compounds that exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]

-

Antiviral Activity: The rigid, three-dimensional structure of the pyrrolizidine core is a promising scaffold for designing inhibitors of viral enzymes like proteases and polymerases.

Proposed Experimental Workflow for Biological Screening

Caption: A workflow for the biological evaluation of this compound.

Future Directions and Conclusion

This compound represents a largely unexplored molecule with significant potential as a building block in medicinal chemistry. Its rigid bicyclic structure, combined with the versatile carbonitrile functionality, offers a promising starting point for the development of novel therapeutics.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to produce the compound in sufficient quantities for thorough biological evaluation.

-

Comprehensive spectroscopic and crystallographic analysis to definitively establish its three-dimensional structure.

-

Systematic screening against a panel of cancer cell lines, viral targets, and inflammatory markers to elucidate its biological activity.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural features for desired bioactivity and to mitigate potential toxicity associated with the pyrrolizidine core.

This technical guide, while acknowledging the current limitations in available data, provides a solid foundation and a strategic framework for researchers to unlock the potential of this compound.

References

- Ghorbani, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Journal of the Iranian Chemical Society, 19(8), 3349-3362.

-

ResearchGate. (n.d.). Scheme 3: Preparation of C(7a)-functionalized pyrrolizinone derivatives and synthesis of legonmycins A and B. Retrieved from [Link]

- Bode, H. B., & Brachmann, A. O. (2021). Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry, 17, 334-342.

-

ResearchGate. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolizidine 7 from N‐hydroxypyrrolidinyl ketone 8 via intramolecular reductive amination cyclization. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). C8H12N2 - Explore. Retrieved from [Link]

- El-Moghazy, S. M., et al. (2020). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. RSC Advances, 10(49), 29335-29358.

Sources

"Hexahydro-1H-pyrrolizine-7a-carbonitrile" physical and chemical properties

An In-Depth Technical Guide to the Hexahydro-1H-pyrrolizine Core: A Focus on the 7a-Carbonitrile Derivative

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical and physical properties of Hexahydro-1H-pyrrolizine-7a-carbonitrile. Given the limited availability of specific experimental data for this compound, this guide synthesizes information on its core scaffold, the hexahydro-1H-pyrrolizine (also known as pyrrolizidine) system, and draws logical comparisons with more extensively studied 7a-substituted analogs. The objective is to provide a robust framework for understanding its structure, potential synthesis, reactivity, and applications in medicinal chemistry.

Introduction: The Pyrrolizidine Scaffold

The hexahydro-1H-pyrrolizine, or pyrrolizidine, is a saturated bicyclic heterocyclic organic compound featuring a fused five- and six-membered ring system with a nitrogen atom at the bridgehead.[1][2] This core structure is of significant interest in medicinal chemistry as it forms the foundation for a wide range of biologically active molecules, including the naturally occurring pyrrolizidine alkaloids.[2] Its rigid, stereochemically defined structure makes it an exceptionally valuable chiral building block for designing novel therapeutics with specific three-dimensional conformations, which is a critical factor for achieving potent and selective interactions with biological targets.[3] this compound (CAS No. 68295-48-7) is one such derivative, classified as an experimental drug with potential antihistamine or anticholinergic properties.[4]

PART 1: Physicochemical and Structural Analysis

The defining feature of this compound is the quaternary carbon at the 7a-position, which joins the two rings and is also bonded to the nitrile group. This arrangement imparts significant conformational rigidity to the molecule.

Properties of this compound

The following table summarizes the known identifiers and computed physicochemical properties for the target compound.

| Property | Value | Source |

| CAS Number | 68295-48-7 | [4] |

| Molecular Formula | C₈H₁₂N₂ | [4][5] |

| Molecular Weight | 136.19 g/mol | [4] |

| Monoisotopic Mass | 136.10005 Da | [5] |

| SMILES | C1CC2(CCCN2C1)C#N | [4][5] |

| InChIKey | DZPUBMXGEQJERB-UHFFFAOYSA-N | [5] |

| XlogP (Predicted) | 0.9 | [5] |

Comparative Analysis with a Carboxylic Acid Analog

To provide a broader context for formulation and experimental design, it is useful to compare the properties of the nitrile with its corresponding carboxylic acid analog, which is more widely documented.

| Property | Hexahydro-1H-pyrrolizine-7a-carbonitrile | Hexahydro-1H-pyrrolizine-7a-carboxylic acid |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₃NO₂ |

| Molecular Weight | 136.19 g/mol [4] | 155.19 g/mol [6] |

| Hydrogen Bond Donors | 0 | 1[6] |

| Hydrogen Bond Acceptors | 2 | 2[6] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | 40.54 Ų[6] |

| LogP (Predicted) | 0.9[5] | 0.7[6] |

This comparison highlights how the functional group at the 7a-position significantly influences key properties like polarity (TPSA) and hydrogen bonding capacity, which are critical determinants of a molecule's pharmacokinetic profile (e.g., solubility, membrane permeability).

PART 2: Synthesis and Reactivity

While specific synthesis protocols for this compound are not detailed in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Workflow

A logical approach would involve the Strecker synthesis or a related cyanation reaction on a suitable ketone precursor. The key challenge is the construction of the bicyclic ketone. A potential pathway could start from L-proline, a common chiral starting material for pyrrolizidine synthesis.

Step-by-Step Protocol (Hypothetical):

-

Ring Expansion of Proline: Convert L-proline to a suitable derivative, such as its N-protected methyl ester.

-

Dieckmann Condensation: An intramolecular Dieckmann condensation could be employed to form the five-membered ring, yielding a bicyclic β-keto ester.

-

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating would lead to the decarboxylation of the β-keto acid, affording the key intermediate, hexahydro-1H-pyrrolizin-7(8H)-one.

-

Cyanation: Treatment of the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis, would form a cyanohydrin.

-

Reduction of Cyanohydrin: Subsequent reduction of the cyanohydrin hydroxyl group would yield the target this compound.

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

-

Nitrile Group: The carbonitrile functionality is a versatile chemical handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced, for example with LiAlH₄, to afford a primary amine, (hexahydro-1H-pyrrolizin-7a-yl)methanamine.

-

Pyrrolizidine Core: The bridgehead nitrogen atom behaves as a tertiary amine, capable of acting as a base or a nucleophile. It will readily form salts with acids.

-

Electrophilic Reactions: Studies on related unsaturated pyrrolizine systems have shown that the pyrrole-like ring is susceptible to electrophilic substitution reactions such as halogenation and acylation.[7] While the saturated core of this compound is less reactive, understanding the reactivity of the general scaffold is crucial for analog design.

PART 3: Applications in Drug Development & Biological Profile

The interest in the pyrrolizidine scaffold is primarily due to its utility as a rigid framework for positioning functional groups in a precise three-dimensional orientation. This is a cornerstone of rational drug design for achieving high target affinity and selectivity.

Therapeutic Potential

-

Antihistamine/Anticholinergic Activity: this compound itself has been noted as an experimental drug with potential antihistamine or anticholinergic properties.[4] This suggests it may interact with histamine or acetylcholine receptors. The mechanism may involve an equilibrium between two diastereomers.[4]

-

Antiviral and Anticancer Scaffolds: More broadly, the pyrrolizidine core is being explored for the development of novel antiviral and anticancer agents.[1][3] Its rigid structure is ideal for designing inhibitors of enzymes like proteases and polymerases, where a well-defined molecular shape is necessary to fit into the enzyme's active site.[3]

Caption: Logical flow from core scaffold to therapeutic potential in drug design.

PART 4: Spectral Characterization (Predictive Analysis)

While authenticated spectra for this specific compound are not publicly available, a predictive analysis based on its structure provides a guide for what to expect during experimental characterization.

-

¹H NMR Spectroscopy: The proton spectrum would be complex due to the bicyclic system. One would expect to see a series of overlapping multiplets in the 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen atom (positions 1, 3, and 5) would be deshielded and appear further downfield.

-

¹³C NMR Spectroscopy: Key signals would include:

-

A peak for the nitrile carbon (C≡N) around 120 ppm.

-

A signal for the quaternary carbon at the 7a-position, likely in the 60-70 ppm range.

-

Several signals for the CH₂ groups of the rings, expected between 20-60 ppm. Carbons adjacent to the nitrogen (C1, C3, C5) would be further downfield than the others.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity absorption band around 2240 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretch.

-

C-H stretching vibrations from the aliphatic rings just below 3000 cm⁻¹.

-

C-N stretching vibrations in the 1250-1020 cm⁻¹ region.

-

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 136. A common fragmentation pattern for such bicyclic amines would be the loss of alkyl radicals adjacent to the nitrogen atom.

PART 5: Safety and Handling

As a research chemical, this compound and its derivatives should be handled with appropriate care. Safety data sheets for structurally related compounds provide general guidance.

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and avoid inhalation of any vapors or aerosols.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[8][10]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9]

References

[4] Biosynth. (n.d.). This compound | 68295-48-7. Retrieved from Biosynth. [5] PubChemLite. (n.d.). This compound (C8H12N2). Retrieved from PubChemLite. [8] CymitQuimica. (2024). Safety Data Sheet - 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetonitrile. Retrieved from CymitQuimica. [11] Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Retrieved from Cheméo. [12] PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol | C8H15NO | CID 10844475. Retrieved from PubChem. [9] Echemi. (n.d.). Pyrrolizidine SDS, 643-20-9 Safety Data Sheets. Retrieved from Echemi. [13] ChemSynthesis. (n.d.). ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. Retrieved from ChemSynthesis. [3] BenchChem. (2025). Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Versatile Chiral Building Block in Drug Discovery. Retrieved from BenchChem. [10] LookChem. (n.d.). hexahydro-7a-(nitroMethyl)-1H-Pyrrolizine Safety Data Sheets(SDS). Retrieved from LookChem. [6] ChemScene. (n.d.). 412283-63-7 | Hexahydro-1H-pyrrolizine-7a-carboxylic acid. Retrieved from ChemScene. [14] NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. Retrieved from the NIST WebBook. [15] Cheméo. (n.d.). 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester. Retrieved from Cheméo. [16] PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356. Retrieved from PubChem. [1] BenchChem. (2025). An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals. Retrieved from BenchChem. [2] Wikipedia. (n.d.). Pyrrolizidine. Retrieved from Wikipedia. [17] Google Patents. (1998). WO1998037082A1 - 7a-HETEROCYCLE-SUBSTITUTED HEXAHYDRO-1H-PYRROLIZINE COMPOUNDS USEFUL IN CONTROLLING CHEMICAL SYNAPTIC TRANSMISSION. Retrieved from Google Patents. [7] Rusanov, V. V., et al. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds. [18] ChemScene. (n.d.). 1788873-44-8 | 1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone. Retrieved from ChemScene. [19] J&K Scientific LLC. (n.d.). Hexahydro-1H-pyrrolizine-7a-carboxylic acid | 412283-63-7. Retrieved from J&K Scientific LLC. [20] Ambeed. (n.d.). 165456-23-5|Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride. Retrieved from Ambeed. [21] BenchChem. (2025). A Comparative Analysis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Stereoisomers: Unraveling the Influence of Chirality on Bio. Retrieved from BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolizidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. lookchem.com [lookchem.com]

- 11. 1H-Pyrrolizine, hexahydro- (CAS 643-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. (hexahydro-1H-pyrrolizin-7a-yl)methanol | C8H15NO | CID 10844475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. 1H-Pyrrolizine, hexahydro- [webbook.nist.gov]

- 15. chemeo.com [chemeo.com]

- 16. Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WO1998037082A1 - 7a-HETEROCYCLE-SUBSTITUTED HEXAHYDRO-1H-PYRROLIZINE COMPOUNDS USEFUL IN CONTROLLING CHEMICAL SYNAPTIC TRANSMISSION - Google Patents [patents.google.com]

- 18. chemscene.com [chemscene.com]

- 19. jk-sci.com [jk-sci.com]

- 20. 165456-23-5|Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride| Ambeed [ambeed.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Hexahydro-1H-pyrrolizine-7a-carbonitrile

Foreword: Navigating the Physicochemical Landscape of a Novel Pyrrolizidine Derivative

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a comprehensive technical manual for the characterization of Hexahydro-1H-pyrrolizine-7a-carbonitrile. This molecule, a derivative of the pyrrolizidine core, presents a unique combination of a bicyclic alkaloid structure and a nitrile functional group.[1] Such a constitution suggests a complex interplay of properties that will govern its behavior in biological and pharmaceutical systems. Understanding the solubility and stability of this compound is not merely a routine checkbox in a development plan; it is the foundational knowledge upon which all subsequent preclinical and clinical success is built.

This guide is structured to provide not just protocols, but a strategic framework for investigation. We will explore the theoretical underpinnings of its likely behavior, drawn from the broader class of pyrrolizidine alkaloids and nitrile-containing compounds, and translate this into actionable, robust experimental designs. Our focus will be on the causality behind each step, ensuring that the data generated is not only accurate but also deeply informative.

Predicted Physicochemical Profile and Its Implications

This compound's structure, featuring a saturated bicyclic amine and a tertiary carbonitrile, offers initial clues to its properties. Pyrrolizidine alkaloids are generally basic compounds, with their solubility in aqueous media being pH-dependent.[2] The N-oxide derivatives of these alkaloids tend to be more polar and water-soluble.[2][3] The nitrile group, while polar, can influence solubility and is known to be metabolically stable, though it can be susceptible to chemical hydrolysis under certain conditions.[4]

One commercially available source suggests that the equilibrium between diastereomers of this compound may be influenced by temperature and pH, indicating a potential area of instability that warrants thorough investigation.[5]

| Property | Predicted Characteristic | Implication for Drug Development |

| Ionization | Basic (due to the tertiary amine) | pH-dependent aqueous solubility; potential for salt formation to improve solubility. |

| Lipophilicity | Moderately lipophilic | May influence membrane permeability and protein binding. |

| Hydrogen Bonding | Acceptor (nitrile nitrogen, tertiary amine) | Influences interactions with solvents and biological targets. |

| Potential Liabilities | Hydrolysis of the nitrile group, potential for diastereomeric equilibrium shifts. | Critical to define stable storage and formulation conditions. |

Comprehensive Solubility Profiling

A compound's solubility dictates its suitability for various formulations and its potential for oral bioavailability. For this compound, we must assess both its kinetic and thermodynamic solubility to gain a full picture of its behavior.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly relevant for high-throughput screening environments.[6] It measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer : Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This rapid addition from a concentrated organic solution into an aqueous medium is what defines this as a kinetic measurement.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement : Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6][7]

Causality Note : The use of DMSO is a standard in early drug discovery for its high solubilizing power. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its co-solvent effects on the measured solubility.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent system when the solid and dissolved forms are in equilibrium.[8][9] This is a critical parameter for formulation development.

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) and relevant biorelevant media (e.g., FaSSIF, FeSSIF). The presence of excess solid is crucial for ensuring equilibrium is reached.[9][10]

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow for complete equilibration.

-

Phase Separation : Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Accurately quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10][11] A standard curve of the compound in the same solvent system should be used for accurate quantification.

Causality Note : The choice of multiple pH values is essential for a basic compound like this, as solubility is expected to be higher at lower pH due to the protonation of the tertiary amine. The shake-flask method is considered the "gold standard" for thermodynamic solubility as it most accurately reflects the equilibrium state.[1]

Caption: A systematic approach to forced degradation studies.

Conclusion: A Pathway to De-risking Development

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical, non-negotiable phase of its development. By employing these robust methodologies, researchers can build a comprehensive physicochemical profile of the molecule. This profile will not only satisfy regulatory requirements but will also provide the essential insights needed to guide formulation development, define appropriate storage conditions, and ultimately de-risk the entire development pipeline. The principles and protocols detailed herein provide a self-validating framework to ensure that the journey of this promising compound from the laboratory to the clinic is built on a foundation of solid scientific understanding.

References

-

Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8), 546-567. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Chem LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

-

National Center for Biotechnology Information. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

U.S. Environmental Protection Agency. Pyrrolizidine Derivative Alkylating Agents and Related Plant Alkaloids: Carcinogenicity and Structure Activity Relationships. [Link]

-

Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

-

ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

Asian Journal of Research in Chemistry. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1979). Thermochemical kinetics of nitrogen compounds. Part III. The unimolecular thermal decomposition of N-allylcyclohexylamine in the gas phase. [Link]

-

National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

National Center for Biotechnology Information. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

BfR. Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]

-

BfR. Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. [Link]

-

Semantic Scholar. (2024, July 10). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. [Link]

-

National Center for Biotechnology Information. (2019). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. [Link]

-

Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

-

National Center for Biotechnology Information. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]

-

ResearchGate. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. [Link]

-

MDPI. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. [Link]

Sources

- 1. Pyrrolizidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-Pyrrolizine,hexahydro | CAS#:643-20-9 | Chemsrc [chemsrc.com]

- 10. 1H-Pyrrolizine, hexahydro- (CAS 643-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

Hexahydro-1H-pyrrolizine-7a-carbonitrile: A Scoping Guide for the Exploration of Potential Biological Activities

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, Hexahydro-1H-pyrrolizine-7a-carbonitrile. Due to the limited publicly available data on this specific molecule, this document takes a prospective approach, grounding its hypotheses in the well-established pharmacology of the broader pyrrolizidine alkaloid and pyrrolizine derivative classes. We will delve into the structural nuances of the target compound, postulating potential therapeutic applications based on its saturated core and nitrile functional group. This guide will then outline a detailed, tiered experimental workflow, from initial in-silico and in-vitro screening to more complex cell-based assays and preliminary toxicity assessments. Our objective is to provide a robust, scientifically-grounded roadmap for the elucidation of the pharmacological profile of this compound, thereby empowering researchers to unlock its therapeutic potential.

Introduction: The Pyrrolizidine Alkaloid Scaffold - A Double-Edged Sword

The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is the foundational structure for a vast array of natural and synthetic compounds.[1][] This scaffold is most famously associated with pyrrolizidine alkaloids (PAs), a class of secondary metabolites produced by thousands of plant species as a defense mechanism against herbivores.[3][4]

The biological activities of PAs are notoriously diverse and often contradictory. Many PAs are infamous for their significant toxicity, including hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5] This toxicity is primarily attributed to the presence of a double bond at the 1,2-position of the necine base, which, upon metabolic activation in the liver, forms reactive pyrrolic esters that can alkylate DNA and proteins.[6][7]

Conversely, the pyrrolizine scaffold has also given rise to compounds with significant therapeutic value. Derivatives of this structure have been shown to possess anti-inflammatory, anticancer, antibacterial, antiviral, and anticonvulsant properties.[1][][8] This therapeutic potential is often realized in synthetic derivatives where the toxicophoric 1,2-unsaturation is absent. The "hexahydro" designation in This compound indicates a saturated necine base, suggesting a potentially favorable toxicity profile.

Structural Analysis and Hypothesis of Potential Biological Activities

The structure of this compound presents two key features that guide our hypotheses for its potential biological activities: the saturated pyrrolizidine core and the 7a-carbonitrile group.

-

The Saturated Core: The absence of the 1,2-double bond in the hexahydropyrrolizine core is a critical feature. This saturation mitigates the primary mechanism of toxicity associated with many naturally occurring PAs, making it a more attractive scaffold for therapeutic development.[7] This allows for the exploration of other potential pharmacological activities without the immediate concern of severe hepatotoxicity.

-

The 7a-Carbonitrile Group: The nitrile (C≡N) group is a versatile functional group in medicinal chemistry. It is an isostere for various other functional groups and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The presence of a nitrile can also influence a compound's metabolic stability and pharmacokinetic properties. One supplier of this compound suggests potential antihistamine or anticholinergic properties, though the mechanism is unknown.[9] This is a plausible starting point for investigation, as many nitrogen-containing heterocyclic compounds interact with histamine and acetylcholine receptors.

Based on this structural analysis and the known activities of related compounds, we propose the following initial avenues of investigation for this compound:

-

Antihistamine Activity: Targeting histamine receptors, particularly the H1 receptor, to alleviate allergic reactions.

-

Anticholinergic Activity: Targeting muscarinic acetylcholine receptors, which could have applications in various conditions, including overactive bladder and certain respiratory diseases.

-

Anticancer Activity: The pyrrolizine scaffold is present in some anticancer agents.[1][] While often associated with DNA alkylation in unsaturated PAs, saturated derivatives may exhibit cytotoxicity through other mechanisms.

-

General Cytotoxicity and Safety Profile: A crucial initial step is to determine the compound's general toxicity profile to guide further development.

A Proposed Investigational Workflow

To systematically evaluate the potential biological activities of this compound, we propose a tiered screening cascade. This approach allows for early go/no-go decisions and conserves resources by progressing only the most promising activities to more complex and costly assays.

Caption: Proposed tiered investigational workflow for this compound.

Experimental Protocols

Tier 1: Foundational Screening

Objective: To predict the drug-like properties of this compound and guide initial experimental design.

Methodology:

-

Computational Property Prediction:

-

Utilize computational tools to predict key physicochemical properties such as:

-

These predictions will help in designing appropriate formulations for in vitro assays and provide an early indication of potential bioavailability.[12]

-

-

Structural Similarity Searching:

-

Perform searches of chemical databases (e.g., PubChem, SciFinder) to identify compounds with similar structures and known biological activities. This can provide further hypotheses for testing.

-

Objective: To rapidly assess the activity of the compound against the hypothesized targets.

-

Antihistamine Activity (H1 Receptor Binding Assay):

-

Principle: A competitive binding assay using a radiolabeled ligand for the histamine H1 receptor.

-

Procedure:

-

Incubate membranes from cells expressing the human H1 receptor with a known concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine).

-

Add varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

-

-

Anticholinergic Activity (Muscarinic Receptor Binding Assay):

-

Principle: Similar to the H1 binding assay, this is a competitive binding assay for muscarinic acetylcholine receptors.

-

Procedure:

-

Use membranes from cells expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).

-

Incubate with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).

-

Add varying concentrations of the test compound.

-

Separate and quantify bound radioligand.

-

Determine the IC50 value.

-

-

-

Anticancer Activity (Broad-Spectrum Cell Viability Assay):

-

Principle: An initial screen against a panel of cancer cell lines to identify any general cytotoxic or anti-proliferative effects.[8]

-

Procedure (using MTT or XTT assay): [6][13][14][15]

-

Seed various cancer cell lines (e.g., from different tissue origins) in 96-well plates.

-

After cell attachment, treat with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or XTT reagent to the wells. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[13][14]

-

Solubilize the formazan product and measure the absorbance using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Objective: To obtain an early assessment of the compound's safety profile.

-

Cytotoxicity in a Non-Cancerous Cell Line:

-

Principle: Similar to the anticancer cell viability assay, but using a non-cancerous, immortalized cell line (e.g., human fibroblasts) to assess general cytotoxicity.

-

Procedure: Follow the MTT or XTT assay protocol as described above.

-

-

Bacterial Reverse Mutation Assay (Ames Test): [16][17][18][19]

-

Principle: A widely used in vitro test to assess the mutagenic potential of a compound.[16][18]

-

Procedure:

-

Use several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate the treated bacteria on a medium lacking the required amino acid.

-

Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid).

-

A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

-

-

Tier 2: Hit Confirmation and Elucidation

Objective: To confirm the activity of any "hits" from the primary screens and to begin to understand their mechanism of action.

-

Functional Antihistamine Assay (Calcium Flux): [20]

-

Principle: H1 receptor activation leads to an increase in intracellular calcium. This assay measures the ability of the test compound to block this effect.

-

Procedure:

-

Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with histamine.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC50 for the inhibition of the histamine-induced calcium flux.

-

-

-

Functional Anticholinergic Assay (Calcium Mobilization or Reporter Gene Assay): [21][22][23][24]

-

Principle: Activation of Gq-coupled muscarinic receptors (M1, M3, M5) also leads to an increase in intracellular calcium.

-

Procedure:

-

-

Cell-Based Anticancer Assays (Apoptosis and Cell Cycle Analysis):

-

Principle: To determine if the observed growth inhibition is due to cell death (apoptosis) or a halt in cell division (cell cycle arrest).

-

Procedure:

-

Treat a sensitive cancer cell line with the GI50 concentration of the test compound.

-

For apoptosis, use an assay to detect markers of programmed cell death (e.g., caspase activation, annexin V staining).

-

For cell cycle analysis, stain the cells with a DNA-binding dye and analyze the DNA content of the cell population using flow cytometry.

-

-

Objective: To assess the drug-like properties of the compound.[5][9][27][28]

-

Metabolic Stability:

-

Procedure: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS. This provides an indication of how quickly the compound might be cleared in vivo.

-

-

CYP450 Inhibition:

-

Procedure: Assess the ability of the compound to inhibit the activity of major cytochrome P450 enzymes. This is important for predicting potential drug-drug interactions.

-

-

Plasma Protein Binding:

-

Procedure: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. This affects the amount of free drug available to interact with its target.[1]

-

-

Permeability:

-

Procedure: Use a cell-based assay (e.g., Caco-2) to assess the compound's ability to cross intestinal cell monolayers, which is a predictor of oral absorption.

-

Tier 3: Lead Optimization and In Vivo Proof-of-Concept

Objective: To determine if the in vitro activity translates to a therapeutic effect in a living organism.[3][29][30][31]

-

Antihistamine Model (Histamine-Induced Bronchoconstriction in Guinea Pigs): [32][33][34]

-

Procedure:

-

Administer the test compound to guinea pigs.

-

Expose the animals to a histamine aerosol.

-

Measure the time to the onset of bronchoconstriction.

-

An increase in this time compared to vehicle-treated animals indicates antihistaminic activity.

-

-

-

Anticholinergic Model (Methacholine-Induced Salivation in Mice):

-

Anticancer Model (Tumor Xenograft in Immunocompromised Mice): [3][37][38]

-

Procedure:

-

Implant human cancer cells (from a sensitive cell line) subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with the test compound or a vehicle control.

-

Measure tumor volume over time.

-

A reduction in tumor growth rate compared to the control group indicates in vivo anticancer efficacy.

-

-

Objective: To assess the safety of the compound in an animal model.

-

Acute Toxicity Study:

-

Procedure:

-

Administer increasing doses of the compound to rodents.

-

Observe the animals for signs of toxicity and mortality over a period of up to 14 days.

-

Determine the maximum tolerated dose (MTD).

-

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity and Preliminary Toxicity

| Assay | Endpoint | Result (e.g., IC50, GI50) |

| H1 Receptor Binding | IC50 | |

| Muscarinic Receptor Binding | IC50 | |

| Anticancer Screen (MCF-7) | GI50 | |

| Anticancer Screen (A549) | GI50 | |

| Cytotoxicity (Fibroblasts) | CC50 | |

| Ames Test | Fold |

Table 2: Summary of In Vitro ADME Properties

| Assay | Endpoint | Result |

| Metabolic Stability | t½ (min) | |

| CYP3A4 Inhibition | IC50 (µM) | |

| Plasma Protein Binding | % Bound | |

| Caco-2 Permeability | Papp (cm/s) |

Conclusion

This compound represents a novel chemical entity with a potentially favorable safety profile compared to its unsaturated pyrrolizidine alkaloid relatives. The systematic, tiered approach outlined in this guide provides a comprehensive and resource-efficient strategy for elucidating its biological activities. By starting with broad, high-throughput in vitro screens and progressively moving towards more complex and targeted assays, researchers can effectively navigate the early stages of the drug discovery process. The initial hypotheses of antihistamine, anticholinergic, and anticancer activities provide a solid foundation for this exploration. The successful execution of this investigational plan will be instrumental in determining the therapeutic potential of this promising scaffold.

References

- Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.

- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.

- Chen, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 758872.

- Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(10), 167.

- IQVIA. (n.d.). ADME Assays & Metabolite Profiling and Identification Services.

- Biosynth. (n.d.). This compound.

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- El-Moghazy, S. M., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Molecules, 26(13), 4002.

- CAMH. (n.d.). Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment.

- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.